molecular formula C6H8N4O3S B8803386 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid

2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid

Cat. No. B8803386
M. Wt: 216.22 g/mol
InChI Key: UFTDZEXQFNFPFR-UHFFFAOYSA-N
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Patent
US04447429

Procedure details

A mixture of 2-ethoxyimino-2-(5-formamido-1,2,4-thiadiazol-3-yl)acetic acid (syn isomer) (4.4 g) and 1 N aqueous solution of sodium hydroxide (54 ml) was stirred for 2 hours at 50° to 55° C. The mixture was cooled in an ice bath, acidified with hydrochloric acid (5.4 ml) and extracred with ethyl acetate. The extract was dried over magnesium sulfate and evaporated to dryness. The residue was triturated with diethyl ether to give 2-ethoxyimino-2-(5-amino-1,2,4-thiadiazol-3-yl)acetic acid (syn isomer) (2.92 g), mp. 168° to 170° C. (dec.).
Name
2-ethoxyimino-2-(5-formamido-1,2,4-thiadiazol-3-yl)acetic acid
Quantity
4.4 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
54 mL
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][N:4]=[C:5]([C:9]1[N:13]=[C:12]([NH:14]C=O)[S:11][N:10]=1)[C:6]([OH:8])=[O:7])[CH3:2].[OH-].[Na+].Cl>C(OCC)(=O)C>[CH2:1]([O:3][N:4]=[C:5]([C:9]1[N:13]=[C:12]([NH2:14])[S:11][N:10]=1)[C:6]([OH:8])=[O:7])[CH3:2] |f:1.2|

Inputs

Step One
Name
2-ethoxyimino-2-(5-formamido-1,2,4-thiadiazol-3-yl)acetic acid
Quantity
4.4 g
Type
reactant
Smiles
C(C)ON=C(C(=O)O)C1=NSC(=N1)NC=O
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
54 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
5.4 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 2 hours at 50° to 55° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice bath
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was triturated with diethyl ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)ON=C(C(=O)O)C1=NSC(=N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.92 g
YIELD: CALCULATEDPERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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